2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2S/c1-23-11-7-5-10(6-8-11)14-9-24-17(20-14)21-16(22)15-12(18)3-2-4-13(15)19/h2-9H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJMZOOBDXPSDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
CRAC Channel Inhibitors
- GSK-7975A (2,6-Difluoro-N-(1-(4-hydroxy-2-(trifluoromethyl)benzyl)-1H-pyrazol-3-yl)benzamide): Structure: Pyrazole ring substituted with a trifluoromethylbenzyl group. Activity: Potent SOCE (store-operated calcium entry) inhibition in T-cells and fibroblasts (IC₅₀ ~100 nM) .
RO2959 (2,6-Difluoro-N-[5-(4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl)pyrazin-2-yl]benzamide) :
Antifungal 1,3,4-Oxadiazoles
- LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) :
Triazole and Sulfonyl Derivatives
- Compounds 7–9 (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones): Structure: Triazole-thione with sulfonyl and difluorophenyl groups. Comparison: The target’s lack of sulfonyl groups may reduce off-target interactions but limit hydrogen-bonding capacity.
Key Data Tables
Table 1: Structural and Functional Comparison
Pharmacological and Mechanistic Insights
- CRAC Channel Targeting : The 2,6-difluorobenzamide group is critical for SOCE inhibition, as seen in GSK-7975A and RO2957. Thiazole’s planar structure may enhance membrane permeability compared to pyrazole .
- Antifungal Potential: While lacking sulfamoyl groups (critical in LMM5), the target’s methoxyphenyl-thiazole system could still interact with redox enzymes via π-π stacking .
- Metabolic Stability: Fluorine atoms in the benzamide moiety likely reduce oxidative metabolism, improving half-life relative to non-fluorinated analogs .
Biological Activity
2,6-Difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by:
- A benzamide core substituted with difluoro groups at positions 2 and 6.
- A thiazole ring attached to a methoxyphenyl group .
This structural arrangement contributes to its diverse biological activities.
Biological Activity Overview
Thiazole-containing compounds are known for a wide range of biological activities, including:
- Antitumor Activity : Many thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives exhibit potent antibacterial and antifungal activities.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
The mechanism of action for this compound involves:
- Binding to Enzymes/Receptors : The compound can bind to specific targets in biological systems, potentially inhibiting their activity. This interaction often leads to altered cellular processes.
- Structural Activity Relationship (SAR) : Studies indicate that the presence of the methoxy group enhances binding affinity and biological activity.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
- Antitumor Studies :
- Antimicrobial Activity :
- Enzyme Inhibition Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,6-Difluorobenzamide | Lacks thiazole and methoxy groups | Limited activity |
| 4-Methoxyphenylthiazole | Contains thiazole but lacks difluorobenzamide core | Moderate activity |
| 2,6-Difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | Similar structure but with a nitro group | Enhanced antitumor activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
